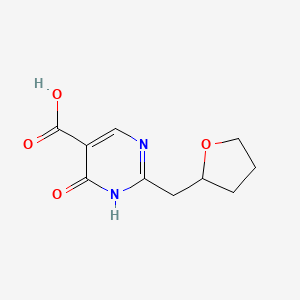
6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of a tetrahydrofuran ring attached to a dihydropyrimidine core, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Dihydropyrimidine Core: The dihydropyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the dihydropyrimidine core.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the oxo group and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxo or hydroxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing the oxo group.
Substitution: Substituted derivatives with various functional groups replacing the tetrahydrofuran ring.
科学研究应用
6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the tetrahydrofuran ring, making it less complex.
2-((Tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the oxo group, affecting its reactivity.
6-Oxo-2-methyl-1,6-dihydropyrimidine-5-carboxylic acid: Has a methyl group instead of the tetrahydrofuran ring, altering its steric properties.
Uniqueness
The presence of both the tetrahydrofuran ring and the oxo group in 6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid makes it unique compared to similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
6-oxo-2-(oxolan-2-ylmethyl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c13-9-7(10(14)15)5-11-8(12-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
InChI 键 |
OMUOMGOCNYKOBE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CC2=NC=C(C(=O)N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


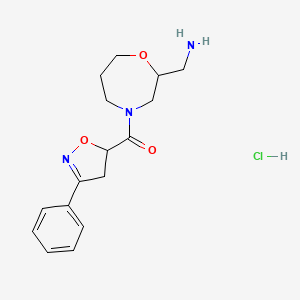
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
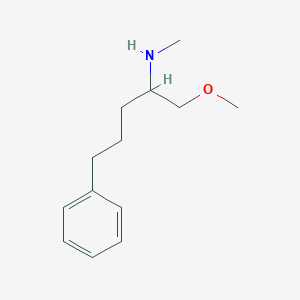
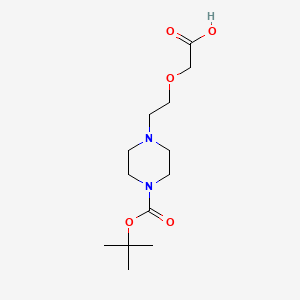
![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
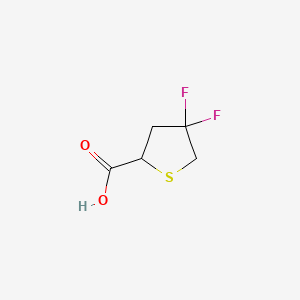
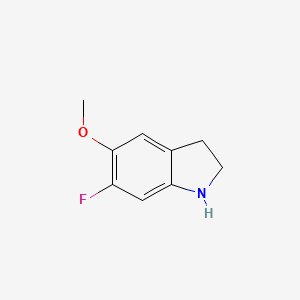
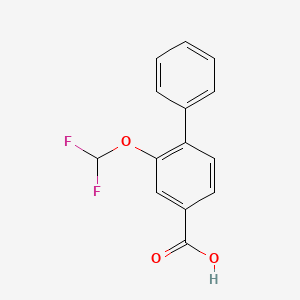
aminehydrochloride](/img/structure/B13532586.png)
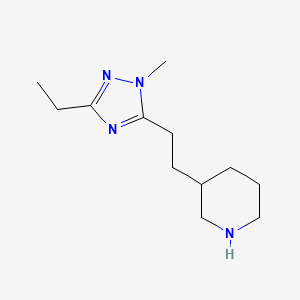
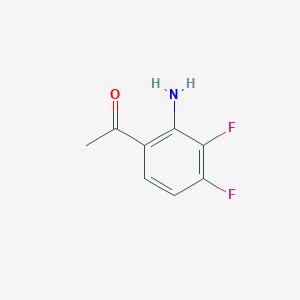
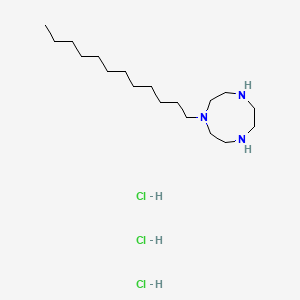
![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
